molecular formula C14H12ClNO B4953502 N-[(3-chlorophenyl)methyl]benzamide

N-[(3-chlorophenyl)methyl]benzamide

Cat. No.: B4953502
M. Wt: 245.70 g/mol
InChI Key: XAQLTIJQHIWVOV-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]benzamide is a benzamide derivative supplied as a solid powder for research applications. This compound features a benzamide core linked to a (3-chlorophenyl)methyl group, making it a potential intermediate or building block in synthetic organic chemistry and medicinal chemistry research for developing new active molecules . The molecular formula is C14H12ClNO, and it has a molecular weight of 245.70 g/mol . Researchers utilize this family of compounds in crystallography studies to understand molecular conformations and intermolecular interactions, such as hydrogen bonding that forms chains in the solid state . As a specialized chemical, it serves as a valuable scaffold for the design and synthesis of compounds for biological screening and lead optimization in early-stage discovery programs . This product is intended for research purposes in a laboratory setting only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQLTIJQHIWVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The following table summarizes key structural and physicochemical distinctions between N-[(3-chlorophenyl)methyl]benzamide and related benzamides:

Compound Name Structure Substituents Key Structural Features References
This compound Ph-C(O)-NH-CH2-(3-Cl-Ph) None on benzamide Methylenelink enhances flexibility; potential for varied hydrogen-bonding patterns. Inferred
N-(3-Chlorophenyl)benzamide Ph-C(O)-NH-(3-Cl-Ph) None on benzamide Direct N-aryl bond; trans amide conformation with N-H⋯O hydrogen bonding in crystals.
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO2-Ph-C(O)-NH-CH2CH2-(3-Cl-Ph) 4-Nitro on benzamide Extended phenethyl linker; nitro group increases electron-withdrawing effects.
N-(3-Chlorophenyl)-3-methylbenzamide 3-Me-Ph-C(O)-NH-(3-Cl-Ph) 3-Methyl on benzamide Methyl substitution introduces steric effects; may alter solubility and bioactivity.
Key Observations:
  • Methylene vs. Direct Bonding : The methylene group in the target compound likely increases molecular flexibility compared to N-(3-chlorophenyl)benzamide, where the rigid N-aryl bond enforces a planar trans amide conformation .

Crystallographic and Hydrogen-Bonding Patterns

  • N-(3-Chlorophenyl)benzamide crystallizes in a monoclinic system (space group P21/c) with N-H⋯O hydrogen bonds forming one-dimensional chains. The amide group adopts a trans conformation, and the dihedral angle between benzamide and chlorophenyl rings is 61.0° .
Comparison with Target Compound:

The methylene linker in this compound may reduce steric constraints, allowing for adaptive hydrogen-bonding networks in its solid-state structure. This flexibility could influence solubility and melting points relative to rigid analogs.

Role of Chlorine Substituents:

The 3-chlorophenyl group is a common pharmacophore in drugs like chlorambucil and chloramphenicol, where chlorine enhances lipophilicity and target binding . In benzamides, this group likely improves membrane permeability and bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthesis and characterization protocols for N-[(3-chlorophenyl)methyl]benzamide?

  • Methodological Answer : The compound is typically synthesized by reacting benzoyl chloride with 3-chloroaniline in chloroform under reflux, followed by purification via crystallization from ethanol. Characterization involves:

  • X-ray diffraction (XRD) to determine crystal structure (space group, unit cell parameters) .
  • Spectroscopic techniques : Infrared (IR) spectroscopy to confirm amide C=O and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions .
  • Elemental analysis to validate purity (e.g., C, H, N percentages within 0.1–0.3% of theoretical values) .

Q. What are the key structural features of this compound?

  • Methodological Answer : Structural analysis via XRD reveals:

  • Dihedral angles : Amide group (-NHCO-) vs. benzoyl ring = ~15–18°, benzoyl vs. aniline ring = ~44–61° .
  • Hydrogen bonding : N-H···O interactions form C(4) chains, reinforced by weak C-H···O contacts (e.g., R₂²(7) motifs) .
  • Bond parameters : C-Cl = ~1.74 Å, C=O = ~1.23 Å, consistent with similar benzamide derivatives .

Q. How are hydrogen bonding networks analyzed in this compound?

  • Methodological Answer : Use software like SHELXL to refine hydrogen atom positions from difference Fourier maps. Restrain N-H distances (e.g., 0.86 Å ± 0.04) and apply riding models for C-H atoms. Visualize chains using programs like Mercury to identify motifs (e.g., infinite chains along the [010] axis) .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound?

  • Methodological Answer : Compare monoclinic (P2₁/c) and orthorhombic (Pbca) polymorphs:

  • Structural differences : Monoclinic form has smaller dihedral angles (8.9° vs. 61.0° between aromatic rings) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to study phase transitions.
  • Solubility studies : Conduct dissolution experiments in solvents (e.g., ethanol, DMSO) to correlate crystal packing with bioavailability .

Q. How can contradictory crystallographic data be resolved in structural studies?

  • Methodological Answer :

  • Cross-validate datasets : Re-refine structures using multiple software (SHELX, Olex2) to check for systematic errors .
  • High-resolution data : Collect data at low temperatures (e.g., 90 K) to reduce thermal motion artifacts .
  • Twinned crystals : Apply TWIN laws in refinement if overlapping reflections are observed .

Q. How do substituent positions (e.g., 2-, 3-, 4-chloro) influence molecular conformation?

  • Methodological Answer :

  • Comparative XRD analysis :
Substituent PositionDihedral Angle (Amide vs. Benzoyl Ring)
3-chloro15.8° (monoclinic)
2,3-dichloroSyn conformation
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to assess steric/electronic effects on preferred conformations .

Q. What experimental strategies optimize hydrogen bonding analysis in polymorphic systems?

  • Methodological Answer :

  • Variable-temperature XRD : Track hydrogen bond dynamics (e.g., N-H···O distance changes with temperature) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H···O/O···H contacts) .
  • Neutron diffraction : Resolve H-atom positions with high precision for charge density studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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